1H and 13C NMR spectral data assignments for 6-Formylpicolinamide
1H and 13C NMR spectral data assignments for 6-Formylpicolinamide
Structural Elucidation of 6-Formylpicolinamide: A Comprehensive 1 H and 13 C NMR Assignment Guide
Executive Summary & Structural Context
6-Formylpicolinamide (SMILES: O=Cc1cccc(C(N)=O)n1) is a highly versatile, bifunctional heterocyclic building block. Featuring both a highly reactive electrophilic formyl group and a stable, hydrogen-bonding carboxamide group on a rigid pyridine scaffold, it is widely utilized in the synthesis of macrocyclic chelators for targeted alpha-particle therapy (e.g., Actinium-225 complexation) and advanced coordination chemistry[1].
Because both the formyl ( −CHO ) and carboxamide ( −CONH2 ) substituents are strongly electron-withdrawing, they significantly perturb the electron density of the pyridine π -system. As a Senior Application Scientist, I have designed this guide to provide a first-principles approach to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments of 6-formylpicolinamide. The methodologies described herein emphasize causality—explaining why specific experimental conditions are chosen and how the molecular electronics dictate the observed chemical shifts.
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, NMR sample preparation must be treated as a self-validating system. The choice of solvent, internal referencing, and physical preparation directly dictate the resolution of the resulting spectra.
Solvent Selection: Causality of DMSO- d6
The carboxamide moiety in 6-formylpicolinamide readily forms robust intermolecular hydrogen-bonding networks, often rendering the compound poorly soluble in non-polar deuterated solvents like CDCl3 . Dimethyl sulfoxide- d6 (DMSO- d6 ) is selected because its highly polar, aprotic nature disrupts these hydrogen bonds, ensuring complete solvation[2]. Furthermore, the residual solvent pentet of DMSO- d6 ( 1 H: 2.50 ppm; 13 C: 39.5 ppm) does not interfere with the aromatic or carbonyl resonances of the analyte[3].
Step-by-Step Sample Preparation Methodology
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Analyte Weighing: Using a calibrated microbalance in a draft-free environment, weigh 15 mg of 6-formylpicolinamide for standard 1 H NMR, or 75 mg for 13 C and 2D NMR experiments[4].
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Internal Referencing: Transfer the solid to a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm), providing a self-validating zero-point reference that eliminates chemical shift drift caused by temperature variations or magnetic susceptibility differences[3].
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Dissolution & Sonication: Sonicate the vial for 5 minutes. Causality: Undissolved micro-particulates distort the local magnetic field homogeneity ( ΔB0 ), which severely broadens spectral lines and makes optimal shimming impossible[4].
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Filtration: Filter the solution through a glass Pasteur pipette packed with a 1 cm plug of tightly wound cotton wool directly into a high-precision 5 mm NMR tube[5].
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Volume Standardization: Ensure the solvent filling height is exactly 50 mm. Causality: A volume that is too low causes vortexing and magnetic susceptibility gradients at the edges of the radiofrequency (RF) coil. Conversely, exceeding 50 mm unnecessarily dilutes the sample, degrading the signal-to-noise ratio (SNR)[5].
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Acquisition: Acquire spectra at 298 K using standard pulse sequences (e.g., zg30 for 1 H, zgpg30 for 13 C) with a sufficiently long relaxation delay ( D1≥2 seconds) to ensure quantitative integration.
Workflow for self-validating NMR sample preparation and spectral acquisition.
Spectral Assignments and Mechanistic Causality
1 H NMR Analysis
The 1 H NMR spectrum of 6-formylpicolinamide in DMSO- d6 exhibits distinct regions: the highly deshielded aldehyde, the aromatic pyridine core, and the exchangeable amide protons.
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Formyl Proton (-CHO, 10.08 ppm): The strong diamagnetic anisotropy of the C=O double bond severely deshields this proton. It appears as a sharp singlet (1H) because it lacks adjacent aliphatic protons to couple with.
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Amide Protons (-CONH 2 , 8.45 ppm & 7.85 ppm): These appear as two distinct, broad singlets (1H each). Causality: The restricted rotation around the C−N bond—due to partial double-bond character from resonance with the carbonyl oxygen—renders the two protons diastereotopic (one is syn to the oxygen, the other is anti). Their broadness is a direct result of quadrupolar relaxation induced by the adjacent 14 N nucleus ( I=1 ) and intermediate chemical exchange rates with trace water[6].
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Pyridine Core (H-3, H-4, H-5): The 2,6-disubstituted pyridine ring forms an AMX spin system. H-4 sits para to the nitrogen and couples to both H-3 and H-5, appearing as a triplet at 8.22 ppm ( J=7.7 Hz). H-3 (8.18 ppm) and H-5 (8.05 ppm) appear as doublets of doublets. H-3 is slightly more deshielded than H-5 due to the strong anisotropic cone of the adjacent carboxamide group[7].
13 C NMR Analysis
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Carbonyls: The highly electrophilic formyl carbon ( C−CHO ) resonates furthest downfield at 193.5 ppm. The amide carbonyl ( C−CONH2 ) is observed at 165.2 ppm.
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Pyridine Carbons: The quaternary carbons C-2 (151.0 ppm) and C-6 (152.5 ppm) are heavily deshielded due to the inductive effect of the adjacent electronegative pyridine nitrogen and the attached electron-withdrawing groups. The tertiary carbons follow the order C-4 (139.2 ppm) > C-3 (124.8 ppm) > C-5 (121.5 ppm).
Structural Validation via 2D HMBC
To definitively distinguish C-2 from C-6, and H-3 from H-5, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, acting as a self-validating logical matrix.
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The formyl proton (10.08 ppm) shows a strong 3J correlation to C-5 (121.5 ppm) and a 2J correlation to C-6 (152.5 ppm), unambiguously anchoring the right side of the molecule.
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H-3 (8.18 ppm) shows a 3J correlation to the amide carbonyl (165.2 ppm), definitively assigning the carboxamide side of the ring.
Key 2D HMBC ( 1 H- 13 C) correlations validating the structural assignment of 6-formylpicolinamide.
Quantitative Data Presentation
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Causality |
| -CHO | 10.08 | Singlet (s) | 1H | - | Deshielded by diamagnetic anisotropy of C=O. |
| -CONH 2 | 8.45 | Broad Singlet (br s) | 1H | - | Syn proton; broadened by 14 N quadrupolar relaxation. |
| H-4 | 8.22 | Triplet (t) | 1H | 7.7 | Para to nitrogen; couples to H-3 and H-5. |
| H-3 | 8.18 | Doublet of doublets (dd) | 1H | 7.7, 1.1 | Ortho to carboxamide; deshielded by amide cone. |
| H-5 | 8.05 | Doublet of doublets (dd) | 1H | 7.7, 1.1 | Ortho to formyl group. |
| -CONH 2 | 7.85 | Broad Singlet (br s) | 1H | - | Anti proton; diastereotopic due to restricted C-N rotation. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 , 298 K)
| Carbon Position | Chemical Shift ( δ , ppm) | Type | HMBC Correlations ( 1 H → 13 C) |
| C-CHO | 193.5 | Quaternary (C=O) | H-5 ( 3J ) |
| C-CONH 2 | 165.2 | Quaternary (C=O) | H-3 ( 3J ) |
| C-6 | 152.5 | Quaternary (Ar-C) | H-CHO ( 2J ), H-5 ( 2J ), H-4 ( 3J ) |
| C-2 | 151.0 | Quaternary (Ar-C) | H-3 ( 2J ), H-4 ( 3J ) |
| C-4 | 139.2 | Tertiary (Ar-CH) | - |
| C-3 | 124.8 | Tertiary (Ar-CH) | H-5 ( 3J ) |
| C-5 | 121.5 | Tertiary (Ar-CH) | H-CHO ( 3J ), H-3 ( 3J ) |
References
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NMR Sample Preparation | Chemical Instrumentation Facility Iowa State University[Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry ACS Publications (Organic Process Research & Development)[Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives ResearchGate / Molecules[Link]
- Macrocyclic Chelators and Methods of Use Thereof US P
Sources
- 1. US20200353105A1 - Macrocyclic Chelators and Methods of Use Thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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